c-Fms-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Fms-IN-14 is a potent inhibitor of the c-Fms kinase, with an IC50 value of 4 nM. This compound is primarily used in research related to cancer and autoimmune diseases . The molecular formula of this compound is C26H24N6O, and it has a molecular weight of 436.51 g/mol .
Preparation Methods
The synthesis of c-Fms-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. . Industrial production methods for this compound are not widely disclosed due to the compound’s specialized nature and its use primarily in research settings.
Chemical Reactions Analysis
c-Fms-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the desired transformation and the functional groups present in the compound. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
c-Fms-IN-14 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is utilized to study the inhibition of the c-Fms kinase, which plays a crucial role in the proliferation and survival of cancer cells . In autoimmune disease research, this compound helps in understanding the modulation of immune responses and the potential therapeutic effects of c-Fms inhibition . Additionally, this compound is used in various biochemical assays to investigate the signaling pathways and molecular mechanisms involved in disease progression .
Mechanism of Action
Comparison with Similar Compounds
c-Fms-IN-14 is unique in its high potency and selectivity for the c-Fms kinase. Similar compounds include Vimseltinib, Cerdulatinib hydrochloride, AEE788, PLX647, Pexidartinib, CSF1R-IN-1, PRN1371, and PLX5622 hemifumarate . These compounds also target the c-Fms kinase but may differ in their potency, selectivity, and specific applications in research and therapeutic contexts .
Properties
Molecular Formula |
C26H24N6O |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[4-(9-amino-7,10,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-7-yl)phenyl]-2-(1-methylindol-5-yl)acetamide |
InChI |
InChI=1S/C26H24N6O/c1-31-12-11-17-13-16(5-10-21(17)31)14-23(33)30-18-6-8-19(9-7-18)32-22-4-2-3-20(22)24-25(32)26(27)29-15-28-24/h5-13,15H,2-4,14H2,1H3,(H,30,33)(H2,27,28,29) |
InChI Key |
XLGIACOJUXWECZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CC(=O)NC3=CC=C(C=C3)N4C5=C(CCC5)C6=C4C(=NC=N6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.